The applications of 4-(2-Aminophenyl)butyric acid derivatives span across various fields, primarily in medicine. The first paper's candidate compound for oral delivery of rhGH could revolutionize the administration of growth hormones, offering a non-invasive route that could improve patient compliance and quality of life1.
In the field of oncology, the compound studied in the second paper could contribute to the development of new chemotherapy agents. Its ability to alkylate DNA, similar to chlorambucil, suggests potential as a cancer therapeutic, although its exact clinical relevance would require further investigation2.
The third paper's findings on the inhibition of the peptide-amidating enzyme have implications for the regulation of peptide hormones, which could lead to new treatments for diseases related to hormone imbalances or deficiencies. The study provides insight into the regulation of amidating activity within cells, which could be crucial for developing drugs targeting peptide hormone production3.
Lastly, the fourth paper presents a new approach to the synthesis of BACLOFEN, a selective GABAB agonist used as an antispastic agent. This efficient synthesis method could facilitate the production of BACLOFEN and related compounds, potentially leading to more accessible treatments for conditions such as spasticity4.
The first paper discusses a derivative of 4-(2-Aminophenyl)butyric acid, specifically 4-[4-[(2-hydroxybenzoyl)amino]phenyl]butyric acid, which has been shown to enhance the absorption of recombinant human growth hormone (rhGH) from the gastrointestinal tract. This compound was identified as a preclinical candidate for oral delivery of rhGH in primates, with a positive correlation found between the log k' of the delivery agents and serum rhGH concentrations. The study suggests that the structure-activity relationships of these compounds are influenced by electronic effects and hydrogen-bonding characteristics of the aromatic amide substituents1.
Another study focuses on the synthesis of 4-{p-[(2-chloroethyl)-(2-hydroxyethyl)-amino]phenyl}butyric acid and its behavior in the NBP assay procedure. This compound was found to alkylate NBP in a manner similar to chlorambucil, an alkylating agent used in chemotherapy. The results indicate that the assay method must be carefully interpreted when used for aryl nitrogen mustards like this compound2.
The third paper investigates non-peptide carboxylic acids as substrates or inhibitors of the peptide-amidating enzyme (peptidyl-glycine hydroxylase). It was found that the inclusion of a phenyl substituent, particularly with an olefinic double bond near the carboxyl group, promoted irreversible inhibition of the enzyme, suggesting a covalent interaction. The study used 4-phenyl-3-butenoic acid as an inhibitor and demonstrated its effect on reducing levels of intracellular amidating activity and thyrotropin-releasing hormone in rat thyroid carcinoma cells3.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6